Z/E-4-Hydroxyadamantan-2-one
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Overview
Description
Z/E-4-Hydroxyadamantan-2-one is a compound belonging to the adamantane family, which is characterized by a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z/E-4-Hydroxyadamantan-2-one typically involves multiple steps, starting from adamantane derivatives. One common method involves the hydroxylation of adamantane to introduce the hydroxy group, followed by amination to introduce the amino group. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and amination under controlled conditions are employed to scale up the production process. The use of chiral auxiliaries and protecting groups may also be incorporated to enhance the stereoselectivity and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Z/E-4-Hydroxyadamantan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, Z/E-4-Hydroxyadamantan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and functional groups make it a candidate for developing drugs that target specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their antiviral and antibacterial properties. The compound’s ability to interact with biological macromolecules makes it a potential therapeutic agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of Z/E-4-Hydroxyadamantan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Adamantanone: A ketone derivative of adamantane with similar structural features but lacking the amino and hydroxy groups.
Amantadine: An antiviral compound with a similar adamantane core but different functional groups.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
Z/E-4-Hydroxyadamantan-2-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to other adamantane derivatives.
Properties
IUPAC Name |
(1R,3R,5R,7R)-1-amino-4-hydroxyadamantan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10-3-5-1-6(4-10)8(12)7(2-5)9(10)13/h5-8,12H,1-4,11H2/t5-,6-,7-,8?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRJMCMEUSWOZ-QUKRONFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C1CC(C2)(C3=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3C([C@H]1C[C@](C2)(C3=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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